tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645786
InChI: InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-5-4-7(6-14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C10H19F3N2O2
Molecular Weight: 256.27 g/mol

tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate

CAS No.:

Cat. No.: VC17645786

Molecular Formula: C10H19F3N2O2

Molecular Weight: 256.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate -

Specification

Molecular Formula C10H19F3N2O2
Molecular Weight 256.27 g/mol
IUPAC Name tert-butyl N-[3-(aminomethyl)-4,4,4-trifluorobutyl]carbamate
Standard InChI InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-5-4-7(6-14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16)
Standard InChI Key UKAOODOCYCWEIL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCC(CN)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic name, tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate, reflects its IUPAC nomenclature. Its molecular formula is C₁₀H₁₉F₃N₂O₂, derived from:

  • A tert-butyl group (C₄H₉) attached to a carbamate functional group (-OC(=O)NH-).

  • A butyl chain substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 4-position with an amino (-NH₂) group.

PropertyValue
Molecular FormulaC₁₀H₁₉F₃N₂O₂
Molecular Weight280.27 g/mol
CAS NumberNot publicly disclosed

Structural Analysis

The trifluoromethyl group introduces significant electronegativity and lipophilicity, enhancing the compound’s metabolic stability compared to non-fluorinated analogs . The carbamate group (-OC(=O)NH-) serves as a protected amine, enabling controlled release of the free amine under specific conditions .

Synthesis and Preparation

Synthetic Pathways

While no direct synthesis for this compound is documented, analogous carbamates are synthesized via:

  • Carbamate Formation: Reacting tert-butyl carbamate with 4-amino-3-(trifluoromethyl)butyl isocyanate or a related amine precursor under anhydrous conditions .

  • Protection-Deprotection Strategies: Temporarily shielding the amino group during synthesis to prevent unwanted side reactions, followed by deprotection .

Example Reaction:

tert-Butyl carbamate+4-amino-3-(trifluoromethyl)butylamineDCC, DMAPtert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate\text{tert-Butyl carbamate} + \text{4-amino-3-(trifluoromethyl)butylamine} \xrightarrow{\text{DCC, DMAP}} \text{tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate}

Note: DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are common coupling agents .

Industrial-Scale Production

Large-scale synthesis likely employs continuous flow reactors to optimize yield and purity, with reaction parameters such as temperature (20–40°C) and solvent polarity carefully controlled.

Physicochemical Properties

Physical State and Solubility

  • Physical State: Likely a crystalline solid or powder at room temperature, similar to analogs like tert-butyl N-(4-amino-4-oxobutyl)carbamate (mp: ~100°C) .

  • Solubility: Expected to dissolve in polar aprotic solvents (e.g., DMF, DMSO) and moderately in alcohols, with limited water solubility due to the trifluoromethyl group .

Stability and Reactivity

  • Thermal Stability: Carbamates generally decompose above 150°C, releasing isocyanates .

  • Hydrolytic Sensitivity: Stable under mild acidic conditions but hydrolyzes in strong acids or bases to yield tert-butanol and the corresponding amine.

Chemical Reactions and Functional Transformations

Oxidation and Reduction

  • Oxidation: The amino group may oxidize to a nitro or imine derivative using agents like hydrogen peroxide.

  • Reduction: Catalytic hydrogenation could reduce the carbamate to a methylene group, though the trifluoromethyl group typically remains inert.

Substitution Reactions

Applications in Scientific Research

Medicinal Chemistry

  • Prodrug Design: The carbamate group acts as a prodrug motif, releasing the active amine in vivo for enhanced bioavailability .

  • Enzyme Inhibition: Trifluoromethyl groups improve binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Material Science

  • Polymer Modifiers: Incorporated into polyurethanes to enhance thermal stability and chemical resistance.

  • Surface Coatings: The trifluoromethyl group contributes to water-repellent properties in coatings .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplications
tert-Butyl N-(3-(trifluoromethyl)phenyl)carbamate Aromatic vs. aliphatic chainDrug intermediates
tert-Butyl N-(4-amino-4-oxobutyl)carbamate Oxo group instead of trifluoromethylPeptide synthesis

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